

A Comparative Analysis of the Biological Activity of Benzoxazole Derivatives

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Compound of Interest

Compound Name: *2-(Bromomethyl)benzo[d]oxazole*

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For Researchers, Scientists, and Drug Development Professionals

Benzoxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of their biological performance, supported by experimental data, to inform further research and development in this promising area. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, are attributed to the versatile benzoxazole scaffold, which allows for structural modifications to modulate potency and selectivity.

Anticancer Activity

Benzoxazole derivatives have shown considerable potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 pathway, or the induction of apoptosis.

Comparative Anticancer Activity of Benzoxazole Derivatives

Compound/Derivative	Cancer Cell Line	IC50 (µM)	Reference Standard	IC50 (µM)
2-(4-tert-butylphenyl)-5-nitrobenzoxazazole (1a)	A549 (Lung)	17.41 ± 0.16	Cisplatin	19.65 ± 0.09
2-(4-tert-butylphenyl)-6-nitrobenzoxazazole (1b)	A549 (Lung)	20.50 ± 0.08	Cisplatin	19.65 ± 0.09
2-(2,3-dimethylphenyl)-5-nitrobenzoxazazole (2a)	A549 (Lung)	32.17 ± 0.08	Cisplatin	19.65 ± 0.09
2-(2,3-dimethylphenyl)-6-nitrobenzoxazazole (2b)	A549 (Lung)	31.13 ± 0.07	Cisplatin	19.65 ± 0.09
Compound 16	MCF-7 (Breast)	6.98	-	-
Compound 17	MCF-7 (Breast)	11.18	-	-
Compound 3b	MCF-7 (Breast)	12 µg/mL	-	-
Compound 3c	MCF-7 (Breast)	4 µg/mL	-	-
Compound 3e	Hep-G2 (Liver)	17.9 µg/mL	-	-
Benzoxazole Derivative 1	MCF-7 (Breast)	1.1	Doxorubicin	1.2
Benzoxazole Derivative 1	HCT-116 (Colon)	2.6	Doxorubicin	2.5
Benzoxazole Derivative 1	HepG2 (Liver)	1.4	Doxorubicin	1.8

Benzoxazole Derivative 2	A549 (Lung)	> 100	Cisplatin	18.33
2- phenylbenzoxaz ole Derivative (BOSo)	MCF-7 (Breast)	49.3	-	-
2- phenylbenzoxaz ole Derivative (BOSo)	BT-474 (Breast)	103.2	-	-

Note: The direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

- Cancer cell lines (e.g., A549, MCF-7)
- Dulbecco's Modified Eagle Medium (DMEM) or other suitable cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Benzoxazole derivatives
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates

- Microplate reader

Procedure:

- Cell Seeding: Cells are seeded in 96-well plates at a density of approximately $1-3 \times 10^4$ cells/mL and incubated for 24 hours to allow for attachment.[1]
- Compound Treatment: The benzoxazole derivatives are dissolved in DMSO to prepare stock solutions.[1] These are then serially diluted to the desired final concentrations (e.g., 0.5, 2, 8, 32, 128 μ g/mL) in the culture medium.[1] The cells are treated with these dilutions and incubated for 72 hours.[1] Ellipticine or another standard anticancer drug is used as a positive control.[1]
- MTT Addition: After the incubation period, 10 μ L of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[1]
- Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
- Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader.[2]
- IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[2]

Signaling Pathway: VEGFR-2 in Angiogenesis Antimicrobial Activity

Benzoxazole derivatives have demonstrated notable activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Comparative Antimicrobial Activity of Benzoxazole Derivatives

Compound/Derivative	Microorganism	MIC (µg/mL)	Reference Standard	MIC (µg/mL)
Compound III	Staphylococcus aureus	25	-	-
Compound II	Staphylococcus aureus	50	-	-
Compound III	Gram-negative bacteria	>200	-	-
Benzoxazole- Thiazolidinone Hybrid (BT25)	Staphylococcus aureus ATCC 29213	1	-	-
Benzoxazole- Thiazolidinone Hybrid (BT26)	Staphylococcus aureus ATCC 29213	1	-	-
5-Amino-2-(4- tert- butylphenyl)benz oxazole derivative	Enterococcus faecalis	64	-	-
2-(1,3- benzoxazol-2- ylsulfanyl)-1-(4- bromophenyl)eth anone	Candida albicans SC5314	16	Fluconazole	0.25 - 2
2-[(5-bromo-1,3- benzoxazol-2- yl)sulfanyl]-1- phenylethanone	Candida albicans isolate	16	Fluconazole	0.25 - 2
Compound 24	Escherichia coli	1.40×10^{-3} µM	Ofloxacin	-
Ligand 2 with Zn(II)	S. aureus MRSA	3.125 µM	Ciprofloxacin	12.5 µM

Ligand 1 with Cu(II)	S. aureus MRSA	3.125 μ M	Ciprofloxacin	12.5 μ M
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Note: MIC values can vary based on the specific strain and testing methodology.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

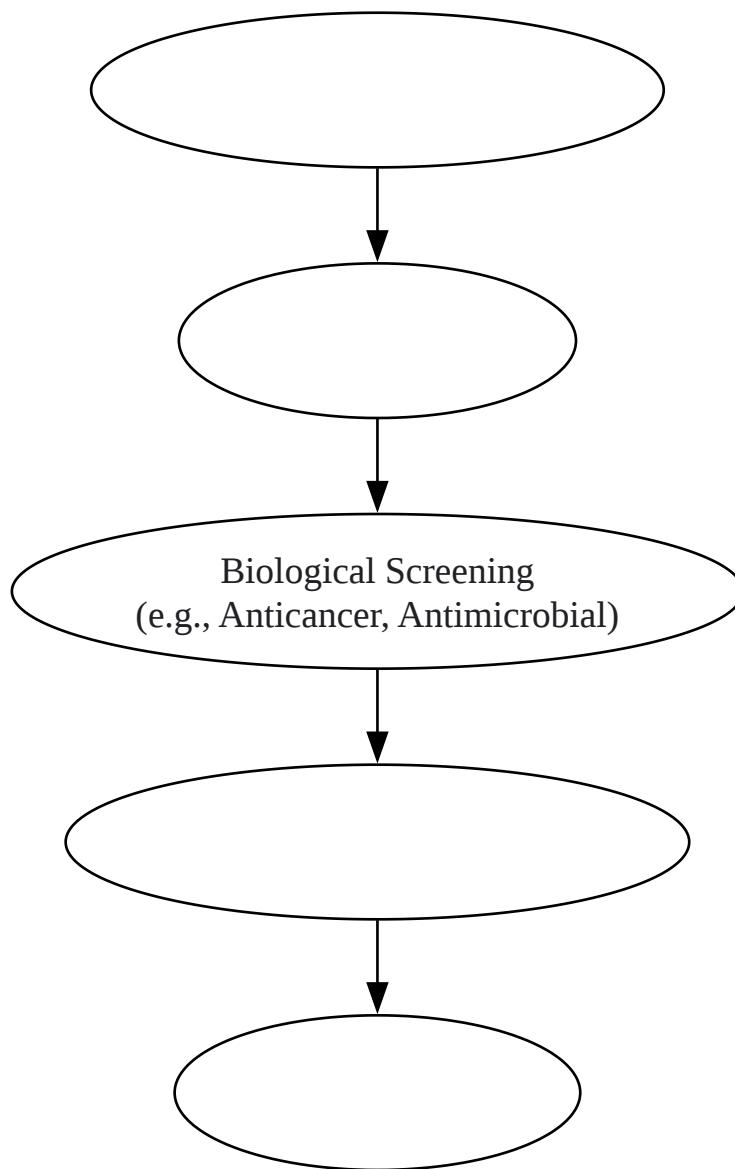
Materials:

- Bacterial or fungal strains
- Mueller-Hinton Broth (MHB) or other suitable growth medium
- Benzoxazole derivatives
- Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
- 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5×10^5 CFU/mL.
- Serial Dilution: The benzoxazole derivatives are serially diluted in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

- MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[3]



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Anti-inflammatory Activity

Certain benzoxazole derivatives have been investigated for their anti-inflammatory properties, with their efficacy often evaluated by their ability to inhibit inflammatory mediators or enzymes, or through *in vivo* models such as the carrageenan-induced paw edema assay.

Comparative Anti-inflammatory Activity of Benzoxazole Derivatives

Compound/Derivative	Assay/Target	IC50 (μM)
Compound 3g	IL-6 Inhibition	5.09 ± 0.88
Compound 3d	IL-6 Inhibition	5.43 ± 0.51
Compound 3c	IL-6 Inhibition	10.14 ± 0.08
Compound 2c	NO Inhibition	16.43
Compound 2d	NO Inhibition	14.72
Compound 3d	NO Inhibition	13.44
Compound 27	TNF-α Inhibition	7.83 ± 0.95
Compound 27	IL-1β Inhibition	15.84 ± 0.82

Experimental Protocol: Carrageenan-Induced Paw Edema

This *in vivo* assay is a standard model for evaluating acute inflammation.

Materials:

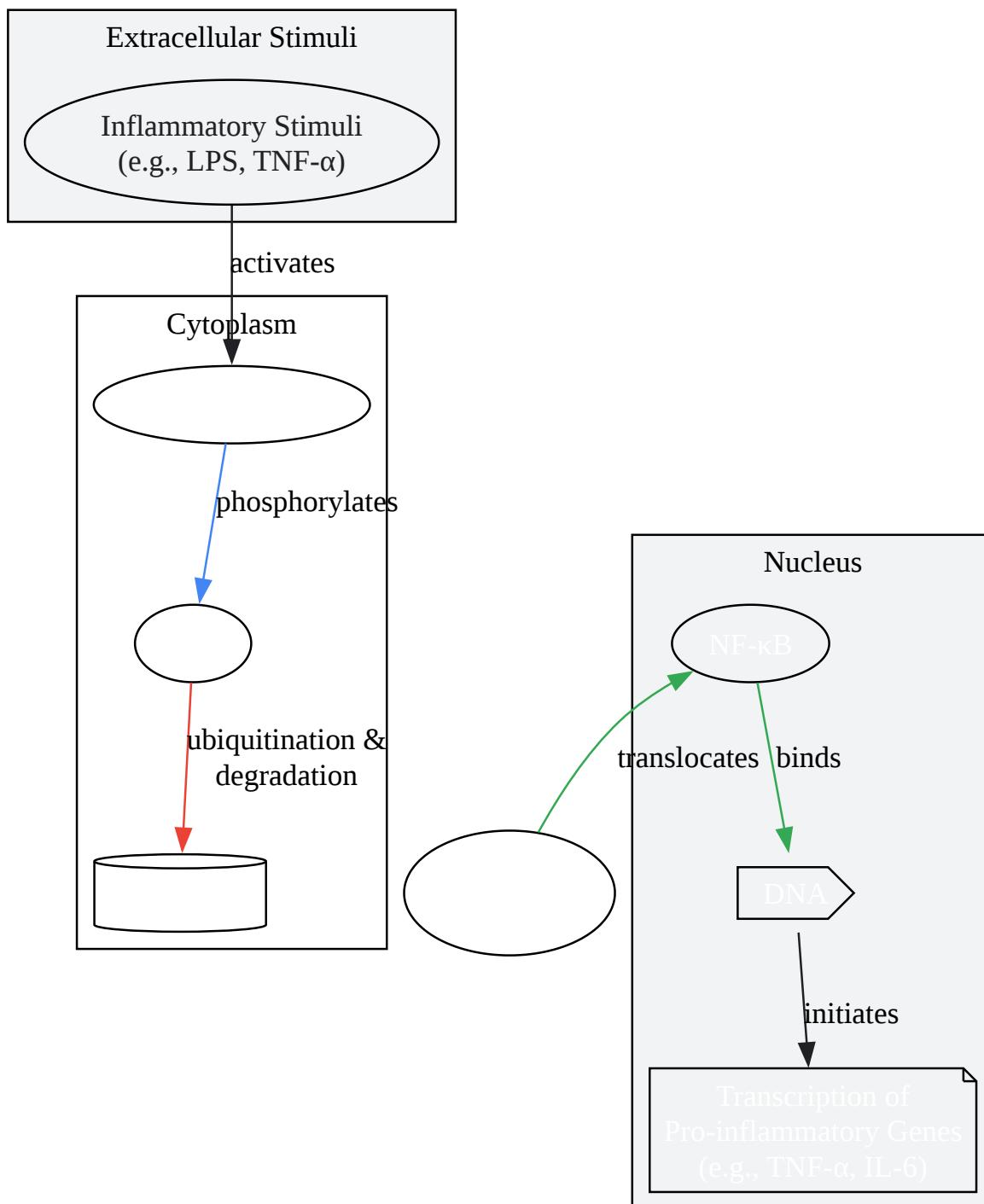
- Rats or mice
- Carrageenan solution (1% in saline)
- Benzoxazole derivatives
- Standard anti-inflammatory drug (e.g., indomethacin)
- Pletysmometer or calipers

Procedure:

- Animal Grouping: Animals are divided into control, standard, and test groups.

- Compound Administration: The test compounds and the standard drug are administered to the respective groups, typically orally or intraperitoneally.[4]
- Induction of Edema: After a specific time, a sub-plantar injection of carrageenan is given into the right hind paw of each animal to induce inflammation.[4][5]
- Measurement of Paw Edema: The paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]
- Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[6]

Signaling Pathway: NF-κB in Inflammation

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